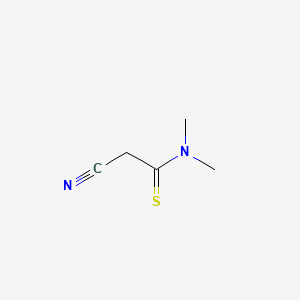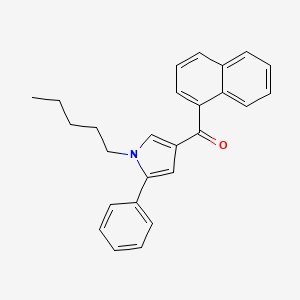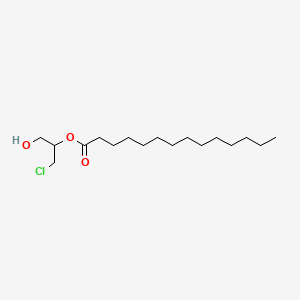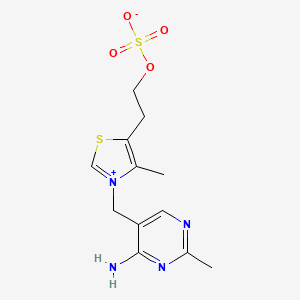
3α-Hydroxy Pravastatin-d3 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3α-Hydroxy Pravastatin-d3 Sodium Salt is a deuterated form of 3α-Hydroxy Pravastatin, a metabolite of the HMG-CoA reductase inhibitor pravastatin. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of pravastatin. The molecular formula of this compound is C23H32D3NaO7, and it has a molecular weight of 449.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3α-Hydroxy Pravastatin-d3 Sodium Salt involves the deuteration of pravastatin. The process typically starts with the synthesis of pravastatin, which is then subjected to a deuteration reaction to replace specific hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high deuterium incorporation and purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3α-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3α-Hydroxy Pravastatin-d3 Sodium Salt is widely used in scientific research, including:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: The compound is used in metabolic studies to understand the biotransformation of pravastatin in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pravastatin.
Mechanism of Action
3α-Hydroxy Pravastatin-d3 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to an increase in the expression of hepatic LDL receptors, resulting in a decrease in plasma levels of LDL cholesterol. The deuterium atoms in the compound provide stability and allow for detailed studies of the metabolic pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3α-Hydroxy Pravastatin Sodium Salt: A non-deuterated form of the compound with similar chemical properties and applications.
Pravastatin Sodium: The parent compound, widely used as a cholesterol-lowering medication.
Mevastatin: Another HMG-CoA reductase inhibitor with similar pharmacological effects.
Uniqueness
The uniqueness of 3α-Hydroxy Pravastatin-d3 Sodium Salt lies in its deuterium incorporation, which provides enhanced stability and allows for more precise studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and metabolic research .
Properties
CAS No. |
1346599-14-1 |
|---|---|
Molecular Formula |
C23H35NaO7 |
Molecular Weight |
449.534 |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
InChI Key |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Synonyms |
(βR,δR,1S,2R,3S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-β,δ,3-trihydroxy-2-methyl-8-[(2S)-2-(methyl-d3)-1-oxobutoxy]-1-naphthaleneheptanoic Acid Sodium Salt; _x000B_3α-iso-Pravastatin-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)


![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)
![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)



